![molecular formula C19H21NO B5733538 N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5733538.png)

N-[(1-phenylcyclopentyl)methyl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those resembling N-[(1-phenylcyclopentyl)methyl]benzamide, often involves the amide formation reaction where an acid chloride reacts with an amine. For instance, N-methyl-N-(1-phenylvinyl)benzamide has been synthesized, showcasing methodologies potentially applicable to our compound of interest (Dehury, 2011).

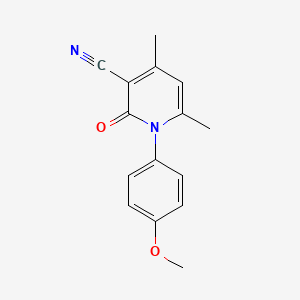

Molecular Structure Analysis

The crystal structure and molecular geometry of benzamide derivatives provide insight into their chemical behavior. For example, the X-ray crystal structure analysis of N-methyl-N-(1-phenylvinyl)benzamide revealed its crystalline form and specific spatial arrangement, which could be reflective of similar analyses on this compound derivatives (Dehury, 2011).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including photocyclization, which can lead to the formation of cyclic lactams. This reaction demonstrates the chemical reactivity and potential for structural transformation of compounds like this compound under specific conditions (Dehury, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental measurements and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, define the compound's applications and handling requirements. For benzamide derivatives, studies like those on N-methyl-N-(1-phenylvinyl)benzamide provide a foundation for understanding these aspects (Dehury, 2011).

Applications De Recherche Scientifique

Crystal Structure and Photochemistry

N-Methyl-N-(1-phenylvinyl)benzamide, a structurally related compound, has been studied for its crystal structure and photochemical properties. It undergoes photocyclization under light irradiation to produce cyclic lactams. The mechanism involves electrocyclic ring closure and [1, 5]-H shift processes (Dehury, 2011).

Anticancer Activity

A similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, exhibits potent anticancer properties. It selectively inhibits histone deacetylases, crucial in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Copper-Catalyzed Reactions

Copper-catalyzed reactions of alkanes with amides, including benzamides, have been reported. This process leads to the functionalization of C–H bonds and forms N-alkyl products. This method's mechanism involves copper and tBuOOtBu for N-alkyl product generation (Tran et al., 2014).

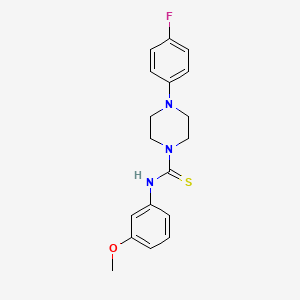

Bioactivity of Benzamides

Various benzamides, including compounds structurally related to N-[(1-phenylcyclopentyl)methyl]benzamide, have been synthesized and evaluated for their antibacterial activity. The copper complexes of these benzamides exhibited superior activities compared to free ligands (Khatiwora et al., 2013).

Spectroscopic Studies

Benzamide derivatives have been studied spectroscopically in different solvents. These studies reveal conformation changes in the excited state due to proton transfer reactions or charge-transfer processes (Brozis et al., 1999).

Propriétés

IUPAC Name |

N-[(1-phenylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18(16-9-3-1-4-10-16)20-15-19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAYOPQCQFYPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5733460.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)

![1-({4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B5733481.png)

![N,N-diethyl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733506.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5733527.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733549.png)

![N-cyclooctyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5733563.png)

![4-[(4-acetyl-5-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5733571.png)